5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine
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Overview
Description
5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This is common in aromatic compounds where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenated derivatives can be used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the desired biological effect. For example, it may inhibit enzymes involved in DNA synthesis, thereby preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H19FN6O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H19FN6O/c1-13-22-23-15(26-13)11-24-7-9-25(10-8-24)18-16(19)17(20-12-21-18)14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3 |
InChI Key |
DBGPXSBRAMRUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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